molecular formula C9H13N3O2 B13075946 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one

3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one

Cat. No.: B13075946
M. Wt: 195.22 g/mol
InChI Key: OVDIVALFKNDPCV-UHFFFAOYSA-N
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Description

3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one is a heterocyclic compound that features a pyrazole ring fused with an oxolanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate oxolanone precursor. One common method involves the methylation of pyrazole followed by amination to introduce the amino group. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) and may require catalysts or specific temperature controls .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, such as continuous flow reactions and the use of industrial-grade reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are still ongoing .

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H-pyrazole: Shares the pyrazole core but lacks the oxolanone moiety.

    4-amino-3,5-dimethyl-1H-pyrazole: Similar structure but without the oxolanone ring.

    3-(3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one: Similar but lacks the amino group

Uniqueness

3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one is unique due to the combination of the pyrazole and oxolanone rings, along with the presence of an amino group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

3-(4-amino-3,5-dimethylpyrazol-1-yl)oxolan-2-one

InChI

InChI=1S/C9H13N3O2/c1-5-8(10)6(2)12(11-5)7-3-4-14-9(7)13/h7H,3-4,10H2,1-2H3

InChI Key

OVDIVALFKNDPCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCOC2=O)C)N

Origin of Product

United States

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